![molecular formula C18H18F3N3O2 B2715787 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034276-61-2](/img/structure/B2715787.png)
3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as TFP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M3 (M3R), which is involved in various physiological processes, such as smooth muscle contraction, glandular secretion, and insulin release. TFP has been used to study the role of M3R in different tissues and diseases, such as asthma, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibitor
One study identified a compound structurally related to 3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited favorable pharmacokinetics profiles and demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neurological disorders (Yamamoto et al., 2016).
Anti-angiogenic and DNA Cleavage Activity
Another study synthesized derivatives of a similar compound and evaluated them for their in vivo anti-angiogenic effects using the chick chorioallantoic membrane (CAM) model. The compounds efficiently blocked the formation of blood vessels and exhibited significant DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
In a study on the metabolism of Flumatinib, a compound sharing a similar chemical backbone, the main metabolites in humans after oral administration were identified. The study provided insights into the metabolic pathways of this antineoplastic tyrosine kinase inhibitor in chronic myelogenous leukemia patients, highlighting the importance of understanding drug metabolism for therapeutic applications (Gong et al., 2010).
Inhibitor of Soluble Epoxide Hydrolase
Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. These compounds demonstrated the importance of the triazine heterocycle for potency and selectivity, indicating their potential in developing treatments for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013).
Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols
A study focused on synthesizing novel fused heterobicycles, including 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, demonstrating the compound's versatility in creating pharmacologically active structures (Karthikeyan et al., 2014).
Propiedades
IUPAC Name |
3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-5-1-2-6-16(15)23-17(25)24-11-3-4-14(12-24)26-13-7-9-22-10-8-13/h1-2,5-10,14H,3-4,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQIRXXFJPRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.